(2E,4E)-Hexa-2,4-dien-1-ol

Description

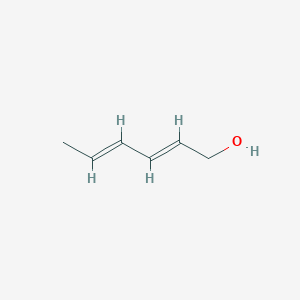

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRRNXMZYDVDW-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047631 | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17102-64-6, 111-28-4 | |

| Record name | (2E,4E)-2,4-Hexadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17102-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017102646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11CF2E3HNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ubiquitous Presence of (2E,4E)-Hexa-2,4-dien-1-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol , a C6 volatile organic compound also known as sorbic alcohol, is a naturally occurring aliphatic alcohol found across a diverse range of plant species. Recognized by its characteristic floral fragrance, this compound plays a significant role in plant physiology, particularly in defense signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its analysis, and its role in plant signaling cascades.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in various plants, including soybean (Glycine max) and the perennial herb Houttuynia cordata. While its presence is widely acknowledged, comprehensive quantitative data on its concentration in different plant tissues remains an area of active research. The table below summarizes available quantitative data for the closely related C6 aldehyde, (2E,4E)-Hexa-2,4-dienal, which serves as the direct precursor to the alcohol. The concentration of the alcohol is expected to be in a similar range, though influenced by the activity of alcohol dehydrogenase in specific tissues.

| Plant Species | Tissue/Product | Compound | Concentration (mg/kg) | Reference |

| Apricot | Fruit | (2E,4E)-Hexa-2,4-dienal | 0 - 0.2 | [1] |

| Tomato | Fruit | (2E,4E)-Hexa-2,4-dienal | 0.186 - 0.282 | [1] |

| Kiwi Fruit | Fruit Pulp | (2E,4E)-Hexa-2,4-dienal | ~0.0004 | [1] |

| Roasted Peanuts | (2E,4E)-Hexa-2,4-dienal | 0.001 - 0.003 | [1] |

Biosynthesis: The Lipoxygenase (LOX) Pathway

The formation of this compound in plants is a product of the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to biotic and abiotic stresses, such as wounding or pathogen attack. This pathway is responsible for the generation of a variety of C6 volatile compounds, often referred to as "green leaf volatiles."

The biosynthesis begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from plant cell membranes. The key steps are as follows:

-

Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acid chain, forming a 13-hydroperoxy-linolenic acid intermediate.

-

Cleavage: Hydroperoxide lyase (HPL) then cleaves this intermediate, resulting in the formation of (Z)-3-hexenal.

-

Isomerization: An isomerase enzyme subsequently converts (Z)-3-hexenal into the more stable (E)-2-hexenal.

-

Further Isomerization: Through subsequent enzymatic or non-enzymatic processes, (E)-2-hexenal can be isomerized to (2E,4E)-Hexa-2,4-dienal.

-

Reduction: Finally, the enzyme alcohol dehydrogenase (ADH) reduces the aldehyde group of (2E,4E)-Hexa-2,4-dienal to a hydroxyl group, yielding this compound.

Role in Plant Signaling

C6 volatile compounds, including this compound and its aldehyde precursor, act as signaling molecules in plant defense.[2][3] When a plant is damaged, the release of these volatiles can trigger defense responses in undamaged parts of the same plant and in neighboring plants. This "airborne" signaling can prime plants to respond more quickly and robustly to subsequent threats.

The perception of C6 aldehydes by plant cells can lead to a cascade of downstream events, including:

-

Ion Fluxes: A rapid increase in cytosolic calcium ion concentrations ([Ca²⁺]cyt) is one of the earliest detectable responses.[4]

-

Gene Expression: The expression of a subset of defense-related genes is induced.[2] This includes genes involved in the phenylpropanoid pathway and the LOX pathway itself, creating a positive feedback loop.

-

Hormone Crosstalk: The signaling pathway initiated by C6 volatiles can interact with other plant hormone signaling pathways, such as the jasmonic acid (JA) pathway, to fine-tune the defense response.

Experimental Protocols

The analysis of this compound and other C6 volatiles in plants is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile compounds from a small amount of plant material.

Detailed Protocol: HS-SPME-GC-MS Analysis of C6 Volatiles

1. Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers, fruits) and immediately weigh a precise amount (e.g., 0.5 - 2.0 g) into a headspace vial (e.g., 20 mL).

-

To inhibit enzymatic activity that could alter the volatile profile post-harvest, it is crucial to either flash-freeze the tissue in liquid nitrogen and store it at -80°C or to add a quenching solution (e.g., saturated calcium chloride) to the vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard to the vial. For C6 alcohols, a deuterated analog such as hexanol-d13 is recommended.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed headspace vial in a temperature-controlled autosampler or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

-

Expose a SPME fiber to the headspace for a set extraction time (e.g., 30-60 minutes). The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including C6 alcohols.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injector port (e.g., 250°C) to desorb the analytes onto the GC column.

-

Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent) for the separation of the volatile compounds. A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) to elute all compounds.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative identification by comparing mass spectra to libraries (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) mode is used to increase sensitivity and selectivity for the target analytes and internal standards.

4. Quantification:

-

Create a calibration curve by analyzing standards of this compound at different concentrations with a constant amount of the internal standard.

-

Calculate the concentration of the analyte in the plant sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a significant, naturally occurring C6 volatile in plants, produced via the lipoxygenase pathway. Its role as a signaling molecule in plant defense mechanisms makes it a compound of interest for researchers in plant science and those involved in the development of novel crop protection strategies and nature-derived pharmaceuticals. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other related volatile compounds, paving the way for a deeper understanding of their physiological functions and potential applications. Further research is warranted to expand the quantitative data on its occurrence in a wider variety of plant species and to elucidate the finer details of its signaling pathways.

References

- 1. 2,4-HEXADIENAL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

Characterization of (2E,4E)-Hexa-2,4-dien-1-ol: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of (2E,4E)-Hexa-2,4-dien-1-ol. The information presented herein is essential for the unambiguous identification and quality control of this compound in research and development settings. All data is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted resource for spectroscopic information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) data for this compound.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 1.74 | Doublet | 6.8 | H-6 (CH₃) |

| 4.18 | Doublet | 5.4 | H-1 (CH₂OH) |

| 5.5-5.9 | Multiplet | - | H-2, H-3 |

| 5.9-6.3 | Multiplet | - | H-4, H-5 |

| 1.4 (variable) | Singlet | - | OH |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for this compound.

| Chemical Shift (δ) [ppm] | Assignment |

| 18.1 | C-6 (CH₃) |

| 63.7 | C-1 (CH₂OH) |

| 128.5 | C-3 or C-4 |

| 129.5 | C-2 or C-5 |

| 131.0 | C-4 or C-3 |

| 132.8 | C-5 or C-2 |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

IR Spectroscopic Data

Table 3: Key IR (Infrared) absorption bands for this compound.

| Wavenumber [cm⁻¹] | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch |

| 3020 | Medium | =C-H stretch |

| 2960, 2920, 2860 | Medium | C-H stretch |

| 1660 | Medium | C=C stretch |

| 1440 | Medium | C-H bend |

| 1080 | Strong | C-O stretch |

| 990 | Strong | trans C=C bend |

Sample Preparation: Liquid Film

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) data for this compound.

| m/z | Relative Intensity [%] | Assignment |

| 98 | 20 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - CH₃]⁺ |

| 69 | 40 | [M - C₂H₅]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and the available information from the data source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay appropriate for the expected T₁ values of the carbon atoms.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Liquid Film Method):

-

Place a small drop of neat this compound directly onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands with known functional group absorptions.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization (Electron Ionization - EI):

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic characterization.

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol (CAS No. 111-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a conjugated diene alcohol with the chemical formula C₆H₁₀O. While it has found applications in the flavor and fragrance industry, a comprehensive understanding of its chemical synthesis, analytical characterization, and biological activity is paramount for its potential consideration in broader research and development, including pharmaceutical applications. This technical guide provides a detailed overview of this compound, focusing on its chemical identity, synthesis, purification, analytical data, and the current state of knowledge regarding its biological effects and safety. A notable finding is the current prohibition of its use as a fragrance ingredient by the International Fragrance Association (IFRA) due to insufficient safety data, highlighting a critical knowledge gap for the scientific community.

Chemical Identity and Physical Properties

This compound is the specific stereoisomer of 2,4-hexadien-1-ol with trans configurations at both double bonds. There is some ambiguity in the literature regarding its CAS number; while 111-28-4 is often used for the general structure, 17102-64-6 is more specific to the (2E,4E) or trans,trans isomer.[1][2][3][4][5][6] For clarity, this guide will refer to the (2E,4E) isomer.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O | [7] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless solid or liquid | [8] |

| Melting Point | 28-33 °C | [3][9] |

| Boiling Point | 80 °C at 12 mmHg | [3][9] |

| Density | 0.871 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | 1.5 | [3][8] |

| Flash Point | 71.11 °C (160 °F) | [10][11] |

| Solubility | Slightly miscible with water; soluble in alcohol and ether. | [8][9] |

Experimental Protocols

Synthesis of this compound from Sorbic Acid

A common and effective method for the preparation of this compound is the reduction of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). A patented method describes a two-step process involving the formation of a mixed anhydride followed by reduction with sodium borohydride.[4]

Step 1: Synthesis of Sorbic Acid Mixed Anhydride

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, add 33.6 g (0.3 mol) of sorbic acid, 30.3 g (0.3 mol) of triethylamine, and 340 g of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the mixture in an ice bath to obtain a colorless, transparent liquid.

-

Slowly add 32.55 g (0.3 mol) of ethyl chloroformate dropwise at 0 °C, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

-

Filter the reaction mixture and remove the solvent under reduced pressure to obtain the sorbic acid mixed anhydride.

Step 2: Reduction to this compound

-

In a separate reaction vessel, dissolve the sorbic acid mixed anhydride in a suitable solvent.

-

Add sodium borohydride in a 1:1.3 molar ratio relative to the starting sorbic acid.

-

Maintain the reaction temperature between 0 °C and 25 °C and stir for 4-5 hours.

-

After the reaction is complete, perform a standard aqueous work-up. This typically involves quenching the excess reducing agent with a dilute acid, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification

The crude product obtained from the synthesis can be purified by standard laboratory techniques.

-

Distillation: Fractional distillation under reduced pressure is a suitable method for purifying the alcohol, given its boiling point of 80 °C at 12 mmHg.[3][9]

-

Chromatography: Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for high-purity isolation. A reverse-phase HPLC method using an acetonitrile/water mobile phase has also been reported for its analysis and could be adapted for preparative separation.[12][13]

Analytical Data

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl, olefinic, and methylene protons, with characteristic coupling constants for the trans double bonds. |

| ¹³C NMR | Resonances for the methyl, four sp² hybridized olefinic carbons, and the hydroxymethyl carbon. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the alkyl and vinyl groups, C=C stretching of the conjugated diene system around 1600-1650 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 98. Fragmentation patterns would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), and cleavage of the carbon-carbon bonds.[10][14] |

Note: Detailed spectral data can be found in public databases such as the NIST WebBook and ChemicalBook under the compound's CAS numbers.[8][10][11][14][15]

Biological Activity and Signaling Pathways

A comprehensive literature review reveals a significant lack of in-depth studies on the biological activity and potential signaling pathway interactions of this compound, particularly in the context of drug development.

-

Flavor and Fragrance: It has been used as a flavoring agent and has a floral or green herbal odor.[16] However, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to "insufficient data" for a comprehensive safety assessment.[2][17] This underscores the need for further toxicological and safety studies.

-

Metabolic Product: It has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[17] In the wine industry, lactic acid bacteria can reduce sorbic acid (a common wine preservative) to sorbyl alcohol. This can then be converted to 2-ethoxyhexa-3,5-diene, which has an undesirable odor.[18]

-

Precursor Effects: Its parent compound, sorbic acid, has been studied more extensively. For instance, one study investigated the effects of sorbic acid on hepatic fatty acid metabolism in mice, finding that it led to hepatic lipid accumulation.[19] However, these findings cannot be directly extrapolated to this compound without further investigation.

-

Lack of Signaling Pathway Data: There is currently no published evidence directly linking this compound to specific signaling pathways or demonstrating significant pharmacological activity that would make it a direct candidate for drug development.

Visualizations

Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Chemical Entities

Caption: Key chemical relationships involving this compound.

Conclusion and Future Directions

This compound is a well-characterized small molecule with established synthetic routes and analytical profiles. However, for an audience of researchers, scientists, and drug development professionals, the most critical takeaway is the profound lack of data regarding its biological activity and safety. The prohibition by IFRA due to insufficient data serves as a strong indicator of this knowledge gap.

Future research should prioritize comprehensive toxicological studies to establish a clear safety profile. Furthermore, screening for biological activity, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic effects, could uncover previously unknown therapeutic potential. Given its conjugated diene structure, its potential as a Michael acceptor or its role in redox processes within biological systems could be explored. Until such studies are conducted, the application of this compound outside of the flavor industry remains speculative, and its consideration for any application involving human exposure should be approached with significant caution.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. extension.iastate.edu [extension.iastate.edu]

- 3. Sorbic acid - Wikipedia [en.wikipedia.org]

- 4. CN103254069B - Preparation method for trans, trans-2,4-hexadiene acetate - Google Patents [patents.google.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. (E,E)-2,4-Hexadienal(142-83-6) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Hexadienal [webbook.nist.gov]

- 8. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. (E,E)-2,4-Hexadien-1-ol(17102-64-6) 1H NMR [m.chemicalbook.com]

- 12. trans,trans-2,4-Hexadien-1-ol for Research [benchchem.com]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. ams.usda.gov [ams.usda.gov]

- 17. 2,4-Hexadien-1-OL | C6H10O | CID 8104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What Is Sorbic Acid and Is It Safe? 3 Uses, Dangers & History [medicinenet.com]

- 19. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of (2E,4E)-Hexa-2,4-dien-1-ol

An In-Depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol

Core Molecular Data and Physical Properties

This compound, also known as sorbic alcohol, is a versatile organic compound with significant applications in chemical synthesis and research.[1][2] Its structure features a six-carbon chain with two conjugated trans double bonds and a primary alcohol functional group.[2][3] This unique combination of functional groups dictates its chemical reactivity and utility as a building block for more complex molecules.[1]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10O[2][4][5] |

| Molecular Weight | 98.14 g/mol [2][4][6] |

| CAS Number | 17102-64-6[6][7] |

| Appearance | Colorless to light yellow liquid after melting.[4][8] |

| Melting Point | 28-33 °C[4][6] |

| Boiling Point | 80 °C at 12 mmHg[4][6] |

| Density | 0.871 g/mL at 25 °C[4][6] |

| Refractive Index | 1.5 (at 20 °C)[4][6] |

| Solubility | Slightly miscible with water.[4] Miscible with ethanol, ether, and chloroform.[8] |

| SMILES | C/C=C/C=C/CO[2][6] |

| InChIKey | MEIRRNXMZYDVDW-MQQKCMAXSA-N[1][4] |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products.[1] Its conjugated diene structure makes it an ideal substrate for cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for constructing cyclic systems.[1]

In the pharmaceutical industry, derivatives of this compound serve as precursors for the synthesis of complex therapeutic agents. For instance, its oxidation product, trans,trans-2,4-hexadienal, is an intermediate in the synthesis of mitomycins (a class of anticancer agents) and antihypercholesterolemic drugs.[1]

Furthermore, in the field of chemical biology, this alcohol has been utilized for the site-specific modification of enzymes, demonstrating its utility in creating novel biocatalysts and bioconjugates.[1] It also finds use as a flavor and fragrance agent.[2][4]

Chemical Synthesis and Reactivity

The synthesis of this compound with high stereoselectivity is crucial for its applications. One effective method involves the stereoselective hydrogenation of sorbic acid derivatives using ruthenium-based catalysts.[1] Additionally, C1-substituted derivatives can be prepared through the addition of Grignard reagents to trans,trans-2,4-hexadienal (sorbaldehyde).[1]

The chemical behavior of this compound is governed by its dual functionality as a primary allylic alcohol and a conjugated diene.[1] This allows it to undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis and Purity Analysis Workflow

The synthesis of this compound requires careful control of reaction conditions to ensure high isomeric purity. Following synthesis, the product is typically purified and its purity is assessed using chromatographic techniques.

Caption: Workflow for synthesis and analysis of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC)

-

Objective: To determine the isomeric purity of this compound. Commercial specifications often require a purity of ≥98.5%.[1]

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column suitable for the separation of isomers of C6 alcohols.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperature Program:

-

Initial oven temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 180-220 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

Injector and Detector Temperature: 230-250 °C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the relative peak area of the (2E,4E)-isomer compared to the total area of all peaks. Note that any added stabilizers, such as α-tocopherol, should be identified and excluded from the purity calculation.[1]

Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (HPLC)

-

Objective: To analyze this compound using HPLC, suitable for quantification and monitoring reactions.[7]

-

Instrumentation: An HPLC system with a UV detector (detection wavelength set to ~230 nm, the approximate λmax for conjugated dienes).

-

Column: A C18 reverse-phase column (e.g., Newcrom R1).[7]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be added to improve peak shape.[7] A typical mobile phase could be Acetonitrile:Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile. The retention time and peak area can be used for identification and quantification against a standard. This method is scalable for preparative separations and suitable for pharmacokinetic studies.[7]

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin.[2] It is also an irritant and can cause serious eye damage.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] Due to its susceptibility to degradation, it should be stored in a cool, dark place, often with a stabilizer.[1][4]

References

- 1. trans,trans-2,4-Hexadien-1-ol for Research [benchchem.com]

- 2. trans,trans-2,4-Hexadien-1-ol | C6H10O | CID 641256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (E,E)-2,4-Hexadien-1-ol | 17102-64-6 [chemicalbook.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. parchem.com [parchem.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a conjugated diene alcohol with significant applications in organic synthesis, particularly as a versatile building block in cycloaddition reactions. Its defined stereochemistry is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, along with detailed experimental protocols for its synthesis and a representative chemical transformation.

Chemical Structure and Stereochemistry

This compound is a six-carbon aliphatic alcohol containing two conjugated double bonds. The designation "(2E,4E)" specifies the stereochemistry of these double bonds, indicating that both have a trans or entgegen configuration. This specific spatial arrangement of the substituents around the double bonds is a key determinant of the molecule's chemical and physical properties.

The structure consists of a hydroxyl group (-OH) at the C1 position, making it a primary allylic alcohol. The conjugated system of double bonds at the C2 and C4 positions leads to electron delocalization, which imparts additional stability to the molecule.

Molecular Formula: C₆H₁₀O

Molecular Weight: 98.14 g/mol

IUPAC Name: this compound

CAS Number: 17102-64-6

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 28-33 °C | [1] |

| Boiling Point | 80 °C at 12 mmHg | [1] |

| Density | 0.871 g/mL at 25 °C | [1] |

| Refractive Index | 1.500 at 20 °C | [1] |

| Solubility | Slightly miscible with water; miscible with ethanol, ether | [1] |

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and olefinic protons, with characteristic coupling constants for the trans double bonds.

¹³C NMR (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~3010 | =C-H stretch (alkene) |

| ~1650 | C=C stretch (conjugated diene) |

| ~965 | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 98.

Experimental Protocols

Synthesis of this compound via Reduction of Sorbic Acid

This protocol is adapted from a patented procedure for the reduction of sorbic acid.

Materials:

-

Sorbic acid

-

Triethylamine

-

Ethyl chloroformate

-

Sodium borohydride

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sorbic acid in anhydrous THF.

-

Add triethylamine to the solution.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add ethyl chloroformate dropwise over 30 minutes, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, stir the reaction mixture at 10 °C for an additional 30 minutes.

-

In a separate flask, prepare a suspension of sodium borohydride in anhydrous THF.

-

To the sodium borohydride suspension, add the previously prepared mixed acid anhydride solution dropwise at 10-15 °C.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure.

Characterization: The final product should be characterized by GC-MS and NMR to confirm its identity and purity.

Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic Diels-Alder reaction using this compound as the diene.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene

-

Standard reflux and filtration apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of this compound and maleic anhydride.

-

Add toluene as the solvent.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene.

-

Allow the product to air dry.

Characterization: The resulting Diels-Alder adduct can be characterized by melting point determination, and its structure confirmed by IR and NMR spectroscopy.

Visualizations

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Synthesis Workflow: Reduction of Sorbic Acid

Caption: Workflow for the synthesis via reduction of sorbic acid.

Experimental Workflow: Diels-Alder Reaction

Caption: Experimental workflow for the Diels-Alder reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, with its well-defined stereochemistry playing a pivotal role in its reactivity. This guide has provided a detailed overview of its chemical and physical properties, along with established experimental procedures for its preparation and a key chemical transformation. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: A Primary Allylic Alcohol for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a primary allylic alcohol that serves as a versatile building block in organic synthesis. Its conjugated diene structure and reactive hydroxyl group make it a valuable precursor for a range of molecules, particularly in the development of anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound. It details experimental protocols for its synthesis and major transformations, presents its physicochemical and spectroscopic data in a structured format, and explores its role as a precursor to bioactive molecules, notably in the synthesis of leukotriene antagonists. This document is intended to be a resource for researchers and professionals in drug discovery and development, providing the necessary technical information to leverage this compound in their synthetic strategies.

Chemical and Physical Properties

This compound is a C6 primary fatty alcohol characterized by two trans double bonds at positions 2 and 4.[1] This conjugated system is crucial to its chemical reactivity.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2] |

| CAS Number | 17102-64-6 | [2] |

| Appearance | Colorless to light yellow solid or liquid | |

| Melting Point | 28-33 °C | |

| Boiling Point | 80 °C at 12 mmHg | |

| Density | 0.871 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5 | |

| Solubility | Slightly miscible with water | |

| Synonyms | Sorbic alcohol, (E,E)-2,4-Hexadien-1-ol, trans,trans-2,4-Hexadien-1-ol | [2] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data available, though specific peak assignments and coupling constants require further detailed analysis from referenced spectra.[3] |

| ¹³C NMR | Spectral data available for detailed structural elucidation.[3] |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), C-H stretches from sp² and sp³ carbons (~2850-3100 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-O stretch (~1000-1200 cm⁻¹).[4][5] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of sorbic acid or its esters.

Experimental Protocol: Reduction of Sorbic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent.

Materials:

-

Sorbic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Saturated aqueous solution of sodium sulfate

-

Hydrochloric acid (1 M)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

-

A solution of sorbic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[5]

-

The resulting precipitate of aluminum salts is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Key Chemical Reactions

As a primary allylic alcohol with a conjugated diene system, this compound undergoes several important chemical transformations.[7]

Oxidation to (2E,4E)-Hexa-2,4-dienal

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hexa-2,4-dienal, a valuable synthon in its own right.

This method is effective for the oxidation of allylic alcohols.

Materials:

-

This compound

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane or chloroform

-

Celite

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

A solution of this compound in dichloromethane is prepared in a round-bottom flask.

-

Activated MnO₂ (a significant excess by weight) is added to the solution.

-

The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).[8]

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO₂.

-

The filter cake is washed with additional dichloromethane.

-

The combined filtrate is concentrated under reduced pressure to yield (2E,4E)-hexa-2,4-dienal.

Esterification

The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives to produce esters, some of which have applications as flavoring agents or as intermediates in further synthesis.[7]

Enzymatic esterification offers a mild and selective method for producing esters.

Materials:

-

This compound

-

A suitable carboxylic acid (e.g., acetic acid, butyric acid)

-

Immobilized lipase (e.g., Novozym 435, Lipase from Candida antarctica)[9][10]

-

An organic solvent (e.g., hexane, toluene)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus

Procedure:

-

This compound and the carboxylic acid are dissolved in the organic solvent in a flask.

-

Immobilized lipase is added to the mixture. Molecular sieves can be added to drive the equilibrium towards the product by removing the water formed.

-

The mixture is incubated with shaking or stirring at a controlled temperature (e.g., 40-60 °C). The reaction is monitored by TLC or GC.

-

Once the desired conversion is reached, the enzyme is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting ester can be purified by chromatography or distillation.

Diels-Alder Reaction

The conjugated diene system of this compound makes it an excellent diene for [4+2] cycloaddition reactions, a powerful tool for the construction of cyclic molecules.[7]

This reaction is a classic example of a Diels-Alder reaction.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Equimolar amounts of this compound and maleic anhydride are dissolved in toluene in a round-bottom flask.

-

The mixture is heated to reflux with stirring for approximately 1-2 hours.

-

The reaction mixture is then cooled to room temperature, and the product is allowed to crystallize.

-

The crystals are collected by vacuum filtration, washed with cold toluene, and dried.

Role in Drug Development

This compound is a key starting material in the synthesis of various bioactive molecules, particularly those targeting inflammatory pathways. Its diene structure is incorporated into the backbones of complex molecules, including leukotriene receptor antagonists.

Precursor to Leukotriene Receptor Antagonists

Leukotrienes are inflammatory mediators involved in asthma and allergic reactions. Leukotriene receptor antagonists, such as montelukast, block the action of these mediators. The synthesis of certain leukotriene antagonists utilizes dienyl structures that can be derived from precursors like this compound.[1][11]

Potential Anti-inflammatory Activity of Derivatives

The structural motif of this compound is related to fatty acids that can modulate inflammatory signaling. While direct evidence for the alcohol itself is limited, its derivatives, such as esters and ethers, are candidates for inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively.

Experimental Protocols for In Vitro Inhibition Assays

This fluorometric assay measures the peroxidase activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic acid

-

Test compound (derivatives of this compound)

-

96-well black plate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in COX Assay Buffer.

-

In a 96-well plate, add COX Assay Buffer, COX Cofactor, COX Probe, and the COX-2 enzyme.

-

Add the test compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., celecoxib).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. The IC₅₀ value is then calculated.[12]

This fluorometric assay screens for inhibitors of 5-LOX.

Materials:

-

5-LOX enzyme

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., arachidonic acid)

-

Test compound

-

96-well white plate

-

Fluorometric plate reader

Procedure:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare dilutions.

-

In a 96-well plate, prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

-

Add the test compound to the wells. Include enzyme control, inhibitor control (e.g., zileuton), and solvent control wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the LOX substrate.

-

Measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm.

-

Calculate the slope of the reaction for all samples and determine the percent inhibition to calculate the IC₅₀ value.

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin. It can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable primary allylic alcohol for organic synthesis, particularly in the context of drug discovery and development. Its utility as a precursor for complex molecules, including those with potential anti-inflammatory activity, makes it a compound of significant interest. This technical guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the chemistry of this compound opens avenues for the design and synthesis of novel therapeutic agents.

References

- 1. Trisubstituted pyridine leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of structural analogs of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. diva-portal.org [diva-portal.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Understanding the conjugated diene system in sorbic alcohol

An In-Depth Technical Guide to the Conjugated Diene System in Sorbic Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the conjugated diene system of sorbic alcohol ((2E,4E)-2,4-hexadien-1-ol). The unique electronic structure of this system dictates its spectroscopic properties and chemical reactivity, making it a valuable synthon in organic chemistry and a point of interest in materials science and drug development.

Electronic Structure and Stability

Sorbic alcohol, with the chemical formula C₆H₁₀O, is an unsaturated alcohol featuring a chain of six carbon atoms with two conjugated double bonds and a terminal hydroxyl group.[1][2] The defining feature of sorbic alcohol is its conjugated diene system, which consists of two carbon-carbon double bonds separated by a single bond. This arrangement allows for the continuous overlap of four parallel p-orbitals across carbons 2, 3, 4, and 5.

This delocalization of π-electrons over the four-carbon system results in a more stable molecule compared to isomers with isolated double bonds. The increased stability of conjugated dienes arises from two main factors:

-

Resonance Delocalization : The π-electrons are not confined to two distinct double bonds but are spread across the entire four-carbon system, which lowers the overall energy of the molecule.

-

Hybridization : All four carbons in the conjugated system are sp² hybridized. The C3-C4 single bond is formed from the overlap of two sp² orbitals, resulting in more s-character and a shorter, stronger bond than a typical sp³-sp³ single bond.

The planarity of the diene system is crucial for effective p-orbital overlap. Sorbic alcohol can exist in two primary conformations relative to the C3-C4 single bond: the more stable s-trans and the less stable s-cis conformation. Rotation around this single bond allows for interconversion, though the s-cis conformation is essential for participation in pericyclic reactions like the Diels-Alder reaction.

Diagram: p-Orbital Overlap in Sorbic Alcohol's Conjugated System

Caption: Continuous overlap of p-orbitals in the conjugated diene system of sorbic alcohol.

Table 1: Representative Structural Data for Sorbic Alcohol

| Parameter | Bond Type | Hybridization | Typical Value |

| Bond Lengths | |||

| C=C | Diene | sp² - sp² | ~1.34 Å |

| C-C | Diene (single) | sp² - sp² | ~1.47 Å |

| C-C | Alkyl | sp³ - sp² | ~1.50 Å |

| C-O | Alcohol | sp³ - sp³ | ~1.43 Å |

| C-H | Vinylic | sp² - s | ~1.09 Å |

| C-H | Alkyl/Alcohol | sp³ - s | ~1.09 Å |

| O-H | Alcohol | - | ~0.96 Å |

| Bond Angles | |||

| C=C-C | Diene | - | ~120° |

| C-C-H | Vinylic | - | ~120° |

| C-C-O | Alcohol | - | ~109.5° |

Spectroscopic Analysis

The conjugated π-system profoundly influences the spectroscopic properties of sorbic alcohol, providing distinct signatures in UV-Visible and NMR spectroscopy.

UV-Visible Spectroscopy

Conjugated dienes absorb UV radiation, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This π → π* transition in conjugated systems requires less energy (and thus occurs at a longer wavelength) than in isolated alkenes. The specific wavelength of maximum absorbance (λmax) can be reliably predicted using the Woodward-Fieser rules.[3][4]

For an acyclic diene like sorbic alcohol, the calculation is as follows:

Table 2: Woodward-Fieser Calculation for (2E,4E)-2,4-Hexadien-1-ol

| Contribution | Wavelength (nm) |

| Base value for acyclic/heteroannular diene | 215 nm |

| Alkyl substituent (at C5) | + 5 nm |

| Alkyl substituent (-CH₂OH at C2) | + 5 nm |

| Calculated λmax | 225 nm |

This calculated value is in close agreement with the experimentally observed λmax for the parent hydrocarbon, 2,4-hexadiene, which is 227 nm.[5] The presence of the hydroxyl group has a minimal effect on the λmax in this case.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of sorbic alcohol provides a detailed map of its proton environment. The protons on the sp² carbons of the diene are significantly deshielded and appear in the 5.5-6.5 ppm region, while the allylic protons of the methyl and methylene groups appear further upfield.

Table 3: ¹H NMR Data for (2E,4E)-2,4-Hexadien-1-ol (Based on analysis of typical spectra in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH₃) | ~1.75 | Doublet (d) | ~6.5 |

| H6 (-CH₂OH) | ~4.18 | Doublet (d) | ~5.0 |

| OH | Variable (e.g., ~1.5-2.5) | Broad Singlet (br s) | - |

| H2 | ~5.78 | Doublet of Triplets (dt) | J₂,₃ ≈ 15.0, J₂,₆ ≈ 5.0 |

| H3 | ~6.22 | Doublet of Doublets (dd) | J₃,₂ ≈ 15.0, J₃,₄ ≈ 10.5 |

| H4 | ~6.05 | Doublet of Doublets (dd) | J₄,₅ ≈ 15.0, J₄,₃ ≈ 10.5 |

| H5 | ~5.65 | Doublet of Quartets (dq) | J₅,₄ ≈ 15.0, J₅,₁ ≈ 6.5 |

Chemical Reactivity of the Diene System

The electron-rich conjugated diene is the primary site of reactivity in sorbic alcohol, readily participating in electrophilic additions and pericyclic reactions.

Electrophilic Addition

Like simple alkenes, conjugated dienes undergo addition reactions with electrophiles such as hydrogen halides (HX). The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. This delocalized cation can be attacked by the nucleophile at two different positions (C2 or C4), leading to a mixture of 1,2- and 1,4-addition products.

The ratio of these products is highly dependent on the reaction conditions:

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible. The major product is the one that is formed fastest, which is typically the 1,2-adduct, as attack at the secondary carbon of the allylic cation has a lower activation energy.

-

Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, which is typically the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond.

Diagram: Electrophilic Addition to a Conjugated Diene

Caption: Kinetic vs. thermodynamic control in electrophilic addition to a conjugated diene.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, the conjugated diene (the 4π electron component) reacts with a dienophile (a 2π electron component, typically an alkene or alkyne) in a concerted, pericyclic fashion. Sorbic alcohol serves as an excellent diene. The reaction is stereospecific and proceeds with high regioselectivity, often favoring the endo product due to favorable secondary orbital interactions in the transition state.

A classic example is the reaction of sorbic alcohol with maleic anhydride, a highly reactive dienophile due to its electron-withdrawing carbonyl groups. This reaction produces a bicyclic anhydride adduct.

Diagram: Diels-Alder Reaction of Sorbic Alcohol

Caption: [4+2] cycloaddition of sorbic alcohol with maleic anhydride to form a bicyclic adduct.

Experimental Protocols

Protocol for UV-Visible Spectroscopy

Objective: To determine the λmax of sorbic alcohol.

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol or hexane. Their UV cutoffs are low (~205 nm and ~195 nm, respectively), ensuring they do not interfere with the diene's absorbance.[6][7]

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of sorbic alcohol and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution.

-

Preparation of Working Solution: Perform a serial dilution of the stock solution to obtain a final concentration of approximately 1 x 10⁻⁵ M. This concentration typically yields an absorbance value within the optimal range of 0.2-1.0.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 400 nm down to 200 nm).

-

Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

-

Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum will show an absorbance peak; the wavelength at the apex of this peak is the λmax.

Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of sorbic alcohol.

-

Sample Preparation: Weigh 5-25 mg of sorbic alcohol directly into a clean, dry vial.[8][9]

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[9][10] CDCl₃ is a common choice for its ability to dissolve many organic compounds.

-

Dissolution and Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particulates are visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[8][10]

-

Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference peak at 0.00 ppm.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Data Acquisition: The spectrometer will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and then acquire the spectrum. Standard acquisition involves a series of radiofrequency pulses and detection of the resulting free induction decay (FID), which is then Fourier transformed to produce the final spectrum.

Representative Protocol for Diels-Alder Reaction

Objective: To synthesize the cycloadduct from sorbic alcohol and maleic anhydride.

-

Reagent Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of maleic anhydride in 15 mL of a high-boiling point, non-polar solvent like toluene or xylene.[11] Add a magnetic stir bar.

-

Addition of Diene: To the stirring solution, add a stoichiometric equivalent (approx. 1.0 g) of sorbic alcohol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) using a heating mantle.[12] The heat provides the activation energy for the reaction.

-

Reaction Monitoring: Allow the reaction to reflux for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

-

Isolation of Product: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product may crystallize directly from the solution upon cooling. If not, slowly add a poor solvent like hexane to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold hexane.

-

Characterization: Dry the product and determine its mass to calculate the percent yield. Characterize the product using melting point, IR spectroscopy (to observe the anhydride C=O stretches and disappearance of the diene), and NMR spectroscopy to confirm the structure of the cycloadduct.[13]

Diagram: Experimental Workflow for Analysis and Reaction

Caption: Workflow for the analysis and synthetic application of sorbic alcohol's diene system.

References

- 1. 2,4-Hexadien-1-ol (CAS 111-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4-Hexadien-1-ol [webbook.nist.gov]

- 3. Woodward's rules - Wikipedia [en.wikipedia.org]

- 4. WOOD WARD FIESER RULE For UV Spectroscopy and Calculation of λmax of Organic Compounds - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. brainly.in [brainly.in]

- 6. 3-Oxo-hexahydro-1<i>H</i>-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Pr… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 9. 2,4-Hexadien-1-OL | C6H10O | CID 8104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E,E)-2,4-Hexadien-1-ol(17102-64-6) 1H NMR [m.chemicalbook.com]

- 11. (E,E)-2,4-Hexadien-1-ol | 17102-64-6 [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, commonly known as sorbic alcohol, is an unsaturated fatty alcohol with a history intertwined with that of its corresponding carboxylic acid, sorbic acid. Initially synthesized from sorbic acid, this compound is recognized for its characteristic floral or grassy odor and has found applications in the flavor and fragrance industries. Beyond its sensory properties, this compound serves as a versatile building block in organic synthesis. While its direct biological activities and interactions with signaling pathways are not as extensively studied as those of sorbic acid, its metabolism by certain microorganisms is well-documented. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and known biological interactions of this compound, presenting key data in structured tables and detailing relevant experimental protocols.

Discovery and History

The history of this compound is directly linked to the discovery of sorbic acid.

-

1859: Sorbic acid was first isolated by A. W. von Hofmann from the oil of unripe berries of the rowan tree (Sorbus aucuparia), from which it derives its name.[1][2]

-